molecular formula C6H13ClF3N B2492507 4,4,4-Trifluoro-3,3-dimethylbutan-1-amine hydrochloride CAS No. 1454690-74-4

4,4,4-Trifluoro-3,3-dimethylbutan-1-amine hydrochloride

Cat. No.: B2492507
CAS No.: 1454690-74-4
M. Wt: 191.62
InChI Key: IEFQYULTSROVQJ-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3,3-dimethylbutan-1-amine hydrochloride is a chemical compound with the molecular formula C₆H₁₂F₃N • HCl and a molecular weight of 191.62 g/mol . This compound is characterized by the presence of trifluoromethyl and dimethyl groups attached to a butan-1-amine backbone, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3,3-dimethylbutan-1-amine hydrochloride typically involves the reaction of 4,4,4-Trifluoro-3,3-dimethylbutan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme can be represented as follows:

C6H12F3N+HClC6H12F3NHCl\text{C}_6\text{H}_{12}\text{F}_3\text{N} + \text{HCl} \rightarrow \text{C}_6\text{H}_{12}\text{F}_3\text{N} \cdot \text{HCl} C6​H12​F3​N+HCl→C6​H12​F3​N⋅HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the final product to achieve high purity levels, typically above 95% .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3,3-dimethylbutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl and dimethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4,4,4-Trifluoro-3,3-dimethylbutan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3,3-dimethylbutan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl and dimethyl groups contribute to its unique chemical properties, allowing it to interact with specific enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-3,3-dimethylbutan-1-amine hydrochloride is unique due to the presence of both trifluoromethyl and dimethyl groups, which impart distinct chemical and physical properties. These properties make it valuable in various applications, particularly in organic synthesis and potential therapeutic research.

Properties

IUPAC Name

4,4,4-trifluoro-3,3-dimethylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N.ClH/c1-5(2,3-4-10)6(7,8)9;/h3-4,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFQYULTSROVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454690-74-4
Record name 4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride
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